(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid
Overview
Description
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid is a chemical compound with the molecular formula C9H6BF3O2S and a molecular weight of 246.01 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[b]thiophene ring, which is further connected to a boronic acid group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with serine beta-lactamase, a type of enzyme .
Mode of Action
The compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including those with potential pharmaceutical applications .
Action Environment
Environmental factors can influence the action of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid. For instance, the compound is insoluble in water . Also, it should be stored in cool, dry conditions in a sealed container . It is incompatible with oxidizing agents .
Preparation Methods
The synthesis of (7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Boronic Acid Functionalization:
Chemical Reactions Analysis
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Comparison with Similar Compounds
(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
(7-Methylbenzo[b]thiophen-2-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.
(7-Chlorobenzo[b]thiophen-2-yl)boronic acid: The presence of a chlorine atom affects the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
[7-(trifluoromethyl)-1-benzothiophen-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3O2S/c11-9(12,13)6-3-1-2-5-4-7(10(14)15)16-8(5)6/h1-4,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJBSWXQQEIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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